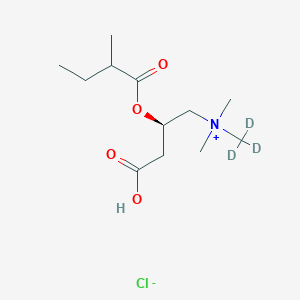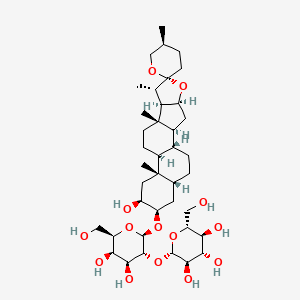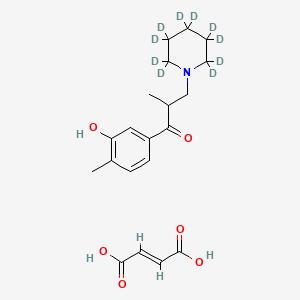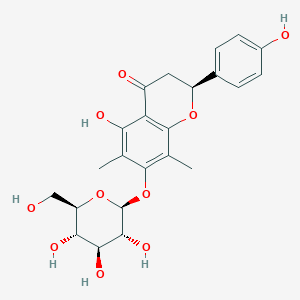
Farrerol 7-O-glucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Farrerol 7-O-glucoside is a flavonoid compound isolated from the leaves of Rhododendron dauricum L. This compound is known for its various pharmacological properties, including anti-inflammatory, antioxidant, and antimicrobial effects . It is a derivative of farrerol, a natural flavanone, and is widely studied for its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Farrerol 7-O-glucoside typically involves the glycosylation of farrerol. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation often employs glycosyltransferases, which transfer glucose from a donor molecule to farrerol under mild conditions. Chemical glycosylation, on the other hand, involves the use of glycosyl donors such as glycosyl halides or trichloroacetimidates in the presence of a catalyst like silver triflate or boron trifluoride etherate .
Industrial Production Methods
Industrial production of this compound may involve the extraction of the compound from Rhododendron dauricum L. leaves, followed by purification using chromatographic techniques. Alternatively, large-scale chemical synthesis can be employed, utilizing optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Farrerol 7-O-glucoside undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced flavonoid derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products Formed
The major products formed from these reactions include oxidized flavonoid derivatives, reduced flavonoid derivatives, and substituted flavonoid derivatives, each with distinct chemical and biological properties .
Applications De Recherche Scientifique
Farrerol 7-O-glucoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying flavonoid chemistry and for the development of new synthetic methodologies.
Biology: The compound is studied for its effects on cellular processes, including its antioxidant and anti-inflammatory activities.
Medicine: this compound is investigated for its potential therapeutic applications in treating diseases such as cancer, cardiovascular diseases, and inflammatory disorders.
Industry: It is used in the development of natural health products and cosmetics due to its bioactive properties
Mécanisme D'action
The mechanism of action of Farrerol 7-O-glucoside involves multiple molecular targets and pathways:
Antioxidant Activity: The compound enhances the activity of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase, reducing oxidative stress in cells.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, such as interleukin-6 and tumor necrosis factor-alpha, through the modulation of signaling pathways like NF-κB and MAPK.
Antimicrobial Activity: This compound disrupts bacterial cell membranes and inhibits the growth of various pathogens
Comparaison Avec Des Composés Similaires
Farrerol 7-O-glucoside can be compared with other similar flavonoid compounds, such as:
Quercetin: Another flavonoid with strong antioxidant and anti-inflammatory properties.
Kaempferol: Known for its anticancer and cardioprotective effects.
Luteolin: Exhibits anti-inflammatory and neuroprotective activities.
The uniqueness of this compound lies in its specific glycosylation pattern, which may enhance its solubility, stability, and bioavailability compared to its aglycone counterparts .
Propriétés
Formule moléculaire |
C23H26O10 |
|---|---|
Poids moléculaire |
462.4 g/mol |
Nom IUPAC |
(2S)-5-hydroxy-2-(4-hydroxyphenyl)-6,8-dimethyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C23H26O10/c1-9-17(27)16-13(26)7-14(11-3-5-12(25)6-4-11)31-22(16)10(2)21(9)33-23-20(30)19(29)18(28)15(8-24)32-23/h3-6,14-15,18-20,23-25,27-30H,7-8H2,1-2H3/t14-,15+,18+,19-,20+,23-/m0/s1 |
Clé InChI |
WBNRHHBGMFXQKL-HMFSKKNISA-N |
SMILES isomérique |
CC1=C(C2=C(C(=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C)O[C@@H](CC2=O)C4=CC=C(C=C4)O)O |
SMILES canonique |
CC1=C(C2=C(C(=C1OC3C(C(C(C(O3)CO)O)O)O)C)OC(CC2=O)C4=CC=C(C=C4)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-[4-amino-3-(5-hydroxy-1H-indol-2-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[4-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxybutyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide](/img/structure/B12421159.png)
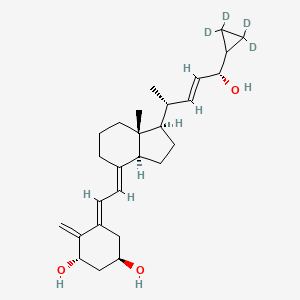

![4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl]-2-fluoro-N-(trideuteriomethyl)benzamide](/img/structure/B12421196.png)
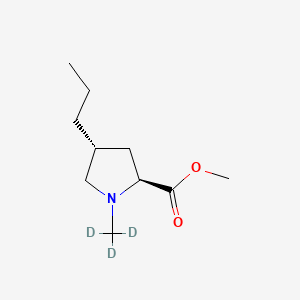
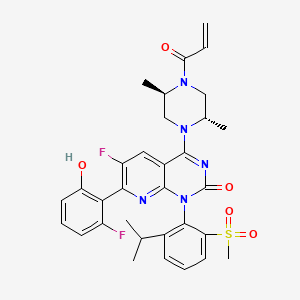
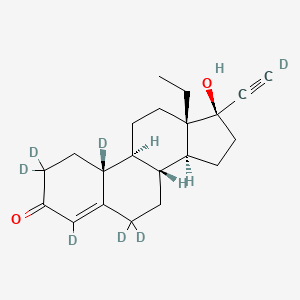
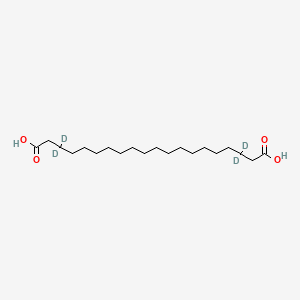

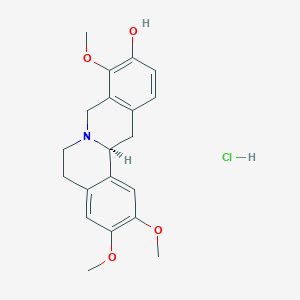
![(5S,6S,8R)-2-(1,3-benzothiazol-5-yl)-6-hydroxy-4,5,6,7,8,9-hexahydro-5,8-methanopyrazolo[1,5-a][1,3]diazocine-3-carboxamide](/img/structure/B12421217.png)
